Comparative Basicity and Salt Formation: Isopropylamine vs. Methylamine and Ethylamine
The basicity of an amine dictates its ability to form stable salts and influences its reactivity in acid-catalyzed processes. Isopropylamine exhibits a pKa of 10.63, which is intermediate between methylamine and ethylamine. This difference quantifies its unique proton affinity, affecting the stability and solubility of its hydrochloride and other salts, which are critical intermediates in pharmaceutical and agrochemical synthesis [1].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 10.63 at 25°C [1] |
| Comparator Or Baseline | Methylamine: 10.64; Ethylamine: 10.67; Propylamine: 10.64 [2] |
| Quantified Difference | Isopropylamine pKa is approximately 0.01 lower than methylamine and 0.04 lower than ethylamine. It is essentially equivalent in aqueous basicity to methylamine. |
| Conditions | Aqueous solution at 25°C |
Why This Matters
The pKa directly correlates to the pH at which the amine will be 50% protonated, a critical parameter for designing extraction, purification, and salt formation steps in API manufacturing, where even minor differences can alter yield and purity profiles.
- [1] ChemicalBook. (n.d.). Isopropylamine. CAS DataBase. View Source
- [2] Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986). Organic Solvents: Physical Properties and Methods of Purification. 4th Edition. John Wiley & Sons. View Source
